molecular formula C5H5N3O4S B2999565 6-Nitropyridine-3-sulfonamide CAS No. 75903-64-9

6-Nitropyridine-3-sulfonamide

Cat. No.: B2999565
CAS No.: 75903-64-9
M. Wt: 203.17
InChI Key: VCKYBMRVGOWVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitropyridine-3-sulfonamide is an organic compound with the molecular formula C5H5N3O4S It is characterized by the presence of a nitro group at the 6-position and a sulfonamide group at the 3-position on a pyridine ring

Mechanism of Action

Target of Action

The primary targets of 6-Nitropyridine-3-sulfonamide, like other sulfonamides, are bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and dihydrofolate reductase . Folic acid is essential for the synthesis of DNA in bacteria, making these enzymes crucial for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the natural substrate of these enzymes, p-aminobenzoic acid (PABA) , and binds to the active site of the enzymes, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway leading to the production of purines and pyrimidines , which are the building blocks of DNA . This disruption in the pathway leads to a halt in DNA synthesis, preventing bacterial replication .

Pharmacokinetics

They are also known to be resistant to biodegradation, which can lead to a longer residence time in the body .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of DNA, thereby halting the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics or pollutants, could potentially interact with the compound and affect its activity . Additionally, the pH and temperature of the environment could influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the reaction of pyridine with nitrogen dioxide (NO2) to introduce the nitro group, followed by treatment with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Nitropyridine-4-sulfonamide
  • 5-Nitropyridine-2-sulfonamide
  • 2-Nitropyridine-5-sulfonamide

Comparison: 6-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers and other nitropyridine derivatives .

Properties

IUPAC Name

6-nitropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYBMRVGOWVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.